molecular formula C76H129N31O28 B8101157 PKI (5-24), PKA Inhibitor

PKI (5-24), PKA Inhibitor

Cat. No.: B8101157
M. Wt: 1925.0 g/mol
InChI Key: RMQOQHIYLVUTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

PKI (5-24) is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of PKI (5-24) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .

Chemical Reactions Analysis

Types of Reactions

PKI (5-24) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions

Major Products Formed

The major product formed is the PKI (5-24) peptide itself. During degradation, smaller peptide fragments and individual amino acids are produced .

Scientific Research Applications

PKI (5-24) has a wide range of applications in scientific research:

Mechanism of Action

PKI (5-24) exerts its effects by binding to the catalytic subunit of Protein Kinase A, displacing the regulatory subunit, and thereby inhibiting the enzyme’s activity. This binding occurs at the enzyme’s active site, where the peptide mimics the natural substrate, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PKI (5-24) is unique due to its high specificity and potency as a Protein Kinase A inhibitor. Its synthetic nature allows for precise control over its structure and activity, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-[[2-[[2-[2-[[4-amino-2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[[2-[[2-[[5-carbamimidamido-2-[[2-[[3-hydroxy-2-[2-[2-[[2-[[2-[[2-[[2-[[3-hydroxy-2-(3-hydroxybutanoylamino)butanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]pentanoylamino]propanoylamino]propanoyl]amino]acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H129N31O28/c1-9-14-41(97-54(117)29-90-52(115)27-88-51(114)26-89-53(116)28-92-70(131)59(38(7)110)105-50(113)21-35(4)109)64(125)95-36(5)61(122)104-48(32-108)63(124)91-30-55(118)99-43(16-12-19-86-75(80)81)67(128)107-60(39(8)111)71(132)93-31-56(119)98-42(15-11-18-85-74(78)79)65(126)100-44(17-13-20-87-76(82)83)66(127)101-46(23-49(77)112)68(129)96-37(6)62(123)106-58(34(3)10-2)72(133)102-45(22-40-25-84-33-94-40)69(130)103-47(73(134)135)24-57(120)121/h25,33-39,41-48,58-60,108-111H,9-24,26-32H2,1-8H3,(H2,77,112)(H,84,94)(H,88,114)(H,89,116)(H,90,115)(H,91,124)(H,92,131)(H,93,132)(H,95,125)(H,96,129)(H,97,117)(H,98,119)(H,99,118)(H,100,126)(H,101,127)(H,102,133)(H,103,130)(H,104,122)(H,105,113)(H,106,123)(H,107,128)(H,120,121)(H,134,135)(H4,78,79,85)(H4,80,81,86)(H4,82,83,87)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQOQHIYLVUTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H129N31O28
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1925.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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